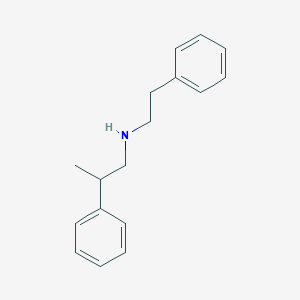![molecular formula C24H21N3O4S B267864 N-(4-methoxyphenyl)-4-[(naphthalen-1-ylcarbamoyl)amino]benzenesulfonamide](/img/structure/B267864.png)
N-(4-methoxyphenyl)-4-[(naphthalen-1-ylcarbamoyl)amino]benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-methoxyphenyl)-4-[(naphthalen-1-ylcarbamoyl)amino]benzenesulfonamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in medicine and biotechnology. This compound is commonly referred to as MNACB and has been extensively studied for its mechanism of action, biochemical and physiological effects, and potential therapeutic benefits.
Wirkmechanismus
The mechanism of action of MNACB involves the inhibition of the enzyme carbonic anhydrase IX (CAIX), which is overexpressed in many cancer cells. CAIX plays a critical role in maintaining the pH balance in cancer cells, and its inhibition leads to a decrease in cancer cell viability.
Biochemical and Physiological Effects:
MNACB has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the proliferation of cancer cells, induce apoptosis, and inhibit angiogenesis. Additionally, MNACB has been shown to decrease the expression of various genes involved in cancer cell growth and survival.
Vorteile Und Einschränkungen Für Laborexperimente
MNACB has several advantages for use in lab experiments. It exhibits potent anticancer activity, is relatively easy to synthesize, and has a well-understood mechanism of action. However, MNACB also has several limitations, including its potential toxicity and the need for further optimization to improve its selectivity and efficacy.
Zukünftige Richtungen
There are several future directions for research on MNACB. One potential area of research is the development of more potent and selective CAIX inhibitors based on the structure of MNACB. Additionally, MNACB could be further optimized for use in combination therapy with other anticancer agents. Finally, the potential applications of MNACB in other areas of medicine and biotechnology, such as imaging and diagnostics, should be explored.
Synthesemethoden
MNACB can be synthesized through a multistep process involving the reaction of various chemical reagents. The synthesis method involves the reaction of 4-nitrophenol with naphthalene-1-amine to form 4-nitrophenyl-naphthalen-1-yl-carbamate. This intermediate is then reacted with 4-methoxyaniline to form MNACB.
Wissenschaftliche Forschungsanwendungen
MNACB has been extensively studied for its potential applications in medicine and biotechnology. It has been shown to exhibit potent anticancer activity against a variety of cancer cell lines, including breast, lung, and colon cancer. Additionally, MNACB has been shown to inhibit the growth of cancerous tumors in animal models.
Eigenschaften
Produktname |
N-(4-methoxyphenyl)-4-[(naphthalen-1-ylcarbamoyl)amino]benzenesulfonamide |
|---|---|
Molekularformel |
C24H21N3O4S |
Molekulargewicht |
447.5 g/mol |
IUPAC-Name |
1-[4-[(4-methoxyphenyl)sulfamoyl]phenyl]-3-naphthalen-1-ylurea |
InChI |
InChI=1S/C24H21N3O4S/c1-31-20-13-9-19(10-14-20)27-32(29,30)21-15-11-18(12-16-21)25-24(28)26-23-8-4-6-17-5-2-3-7-22(17)23/h2-16,27H,1H3,(H2,25,26,28) |
InChI-Schlüssel |
QZQWNRBIKHBPBQ-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)NC3=CC=CC4=CC=CC=C43 |
Kanonische SMILES |
COC1=CC=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)NC3=CC=CC4=CC=CC=C43 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[2-(methylsulfanyl)phenyl]butanamide](/img/structure/B267784.png)





![N-[4-(dimethylamino)benzyl]-N-[2-(2-methoxyphenyl)ethyl]amine](/img/structure/B267796.png)
![2-({3-[(Cyclohexylmethyl)amino]propyl}amino)ethanol](/img/structure/B267798.png)
![N-(3-chloro-4-ethoxybenzyl)-N-[3-(dimethylamino)propyl]amine](/img/structure/B267799.png)


![N-[2-(4-fluorophenyl)ethyl]-2-phenylpropan-1-amine](/img/structure/B267803.png)
![4-{2-[(3,5-Dichloro-4-ethoxybenzyl)amino]ethyl}benzenesulfonamide](/img/structure/B267805.png)
